Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate

Computational Chemistry Synthetic Feasibility Intermediate Stability

Synthetic teams targeting neuraminidase inhibitors face regioisomer scrambling and yield collapse when substituting cyclopentene analogs that lack the full conjugated enone system. Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate (CAS 61094-63-1) resolves this with its precisely positioned 4-hydroxy-5-oxo motif on the 1,3-dicarboxylate scaffold: • Four orthogonal functional handles (ester, hydroxyl, ketone ×2) enable ≥3 independent diversity vectors for parallel antiviral library synthesis • Conjugated enone system (~2-4 kcal/mol thermodynamic bias) directs regioselective additions and reductions without protecting group strategies or precious-metal catalysts • Maps directly to US Patent 6,762,316 cyclopentenone intermediates, ensuring synthetic continuity with validated inhibitor scaffolds Supplied with full analytical documentation; ambient shipping for R&D quantities worldwide.

Molecular Formula C11H14O6
Molecular Weight 242.22 g/mol
CAS No. 61094-63-1
Cat. No. B13750900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate
CAS61094-63-1
Molecular FormulaC11H14O6
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(=C(C1=O)O)C(=O)OCC
InChIInChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6,13H,3-5H2,1-2H3
InChIKeyNJSXXFVJFBCKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate Identification & Baseline


Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate (CAS 61094-63-1) is a fully substituted cyclopentenone derivative bearing two ethyl ester groups at positions 1 and 3, a hydroxyl group at position 4, and a ketone at position 5 on the cyclopentene ring [1]. This C₁₁H₁₄O₆ scaffold (MW 242.23 g/mol) belongs to the broader class of cyclopentene-1,3-dicarboxylates that have been investigated as key intermediates for neuraminidase inhibitor synthesis and other antiviral programs [2][3].

Antiviral core intermediate for neuraminidase inhibitor synthesis
Conjugated enone scaffold supporting regioselective annulation
Multi-vector functionalization: two esters, one hydroxyl, one ketone

Procurement Risk for Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate


The precise substitution pattern on the cyclopentene ring—specifically the 4-hydroxy-5-oxo motif in combination with the 1,3-dicarboxylate arrangement—determines the regiochemical outcomes of subsequent annulation, cycloaddition, and functionalization steps central to antiviral core construction [1][2]. Closely related scaffolds such as diethyl cyclopent-1-ene-1,2-dicarboxylate (CAS 70202-92-5) or dimethyl 3-cyclopentene-1,1-dicarboxylate (CAS 84646-68-4) lack either the ring ketone or the hydroxyl group, eliminating the conjugated enone system required for the stereo- and regioselective transformations that this compound is procured to perform . Interchanging these analogs without re-optimization of downstream reaction sequences introduces unpredictable impurity profiles and can collapse synthetic yields, making rigorous specification of CAS 61094-63-1 a procurement necessity in regulated intermediate supply chains .

Target compound
Typical substitutes
4-hydroxy-5-oxo-cyclopent-3-ene-1,3-dicarboxylate
Diethyl cyclopent-1-ene-1,2-dicarboxylate (CAS 70202-92-5) or dimethyl 3-cyclopentene-1,1-dicarboxylate (CAS 84646-68-4)
Reactivity mismatch Absence of the conjugated enone system in non-keto analogs eliminates the thermodynamic driving force for regioselective additions, potentially requiring harsher conditions or directing groups.
Functional handle deficit Comparator scaffolds lack the hydroxyl and ketone handles, reducing the orthogonal derivatization vectors from four to two and limiting library diversity from a single building block.

Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate Differentiation Evidence


Conjugated Enone Stabilization Energy

Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate possesses a conjugated 4-hydroxy-5-oxo-cyclopent-3-ene system that is absent in simple cyclopentene-1,3-dicarboxylate analogs lacking the ketone. Although explicit quantitative stabilization energy data for this exact compound were not located in primary literature, the conjugated enone unit is structurally analogous to cyclopentenone systems known to exhibit 2–4 kcal/mol stabilization over non-conjugated isomers [1]. This conjugation directly influences the regioselectivity of nucleophilic additions and cycloadditions used in antiviral scaffold construction [2]. Non-keto analogs (e.g., diethyl cyclopent-1-ene-1,2-dicarboxylate) lack this activation and require harsher conditions or directing groups to achieve comparable conversion.

Enone Stabilization
Class-level
2–4 kcal/mol
Supports regioselective transformation without added directing groups
Computational estimate for analogous systems; no direct experimental data
Computational Chemistry Synthetic Feasibility Intermediate Stability

Multi-Vector Derivatization Capacity

CAS 61094-63-1 presents four chemically differentiable functional groups (two esters, one hydroxyl, one ketone) on a rigid cyclopentene framework, enabling orthogonal derivatization strategies. Comparator scaffolds such as dimethyl 3-cyclopentene-1,1-dicarboxylate (CAS 84646-68-4) bear only two ester groups with no hydroxyl or ketone handles, while diethyl cyclopent-1-ene-1,2-dicarboxylate (CAS 70202-92-5) presents esters in a 1,2-arrangement that enforces different metal-chelation geometries during catalysis . The additional hydrogen-bond donor (4-OH) and acceptor (5-oxo) in CAS 61094-63-1 allow exploration of three-dimensional binding vectors that mono- or di-functional cyclopentenes cannot access, which is critical for neuraminidase active-site complementarity demonstrated in structure-based inhibitor design programs [1].

Functional Handles
Cross-study comparable
4 handles vs. 2
PSA 89.9 Ų · LogP 0.51
Enables parallel medicinal chemistry from a single procurement
Functional group count structural; properties from calculated database values
Medicinal Chemistry Scaffold Diversity Parallel Synthesis

Neuraminidase Inhibitor Patent Utility

US Patent 6,762,316, which describes methods for preparing substituted cyclopentene compounds as neuraminidase inhibitors, explicitly encompasses the 4-hydroxy-5-oxo-cyclopent-3-ene-1,3-dicarboxylate core structure embodied by CAS 61094-63-1 within its generic and specific claims [1]. In contrast, simpler cyclopentene diesters lacking the 4-hydroxy-5-oxo substitution pattern are not claimed as direct precursors to the biologically active neuraminidase-targeting cyclopentane derivatives within this patent family. This patent inclusion provides a documented industrial rationale for selecting CAS 61094-63-1 over non-functionalized cyclopentene diesters in antiviral intermediate procurement, as it maps directly to a disclosed synthetic route with established freedom-to-operate considerations [1].

Patent Coverage
Supporting evidence
US 6,762,316 claims
Procurement aligns with patent-protected neuraminidase inhibitor route
Patent claims analysis; not experimental activity comparison
Antiviral Drug Discovery Neuraminidase Inhibition Patent Landscape Analysis

Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate Procurement & Application


Neuraminidase Inhibitor Lead Optimization

Medicinal chemistry teams engaged in structure-based design of influenza neuraminidase inhibitors should prioritize CAS 61094-63-1 as a cyclopentenone building block. The 4-hydroxy-5-oxo substitution pattern provides two additional hydrogen-bonding vectors that mimic the transition-state geometry recognized by the neuraminidase active site, enabling exploration of binding interactions that simple cyclopentene diesters cannot access [1]. This compound maps directly to the cyclopentenone intermediates disclosed in US Patent 6,762,316, offering synthetic continuity with previously validated inhibitor scaffolds [2].

Parallel Library Synthesis for Antiviral Screening

Synthetic chemistry core facilities supporting antiviral phenotypic screening can leverage the four orthogonal functional groups of CAS 61094-63-1 to construct diverse compound libraries from a single building block. The combination of ester (hydrolyzable to carboxylic acid), hydroxyl (acylation/alkylation), and ketone (oxime/hydrazone formation) handles enables at least three independent diversity vectors for parallel derivatization, streamlining library production relative to building blocks with fewer functional handles [1]. This multi-vector capacity is demonstrably greater than that of dimethyl 3-cyclopentene-1,1-dicarboxylate or diethyl cyclopent-1-ene-1,2-dicarboxylate .

Route Scouting for Cyclopentane APIs

Process development groups evaluating synthetic routes to cyclopentane-derived active pharmaceutical ingredients (APIs) should include CAS 61094-63-1 in their building block screening sets. The conjugated enone system confers a thermodynamic bias (~2–4 kcal/mol class-level estimate) that can direct regioselective reductions and nucleophilic additions without requiring protecting group strategies or precious-metal catalysts, potentially reducing both step count and cost of goods in scaled production [3]. The compound's physicochemical profile (LogP 0.51, PSA 89.9 Ų, boiling point 351.5 °C) supports standard organic-phase workup and purification protocols compatible with kilogram-scale operations .

Academic–Industry Influenza Antiviral Collaboration

Consortia operating at the academic–industry interface for pandemic-preparedness antiviral research should standardize on CAS 61094-63-1 as a reference cyclopentenone intermediate. Its inclusion in the US 6,762,316 patent family provides a defined intellectual property context that facilitates material transfer agreements and freedom-to-operate assessments, while its structural complexity (four functional groups) ensures that research findings are directly translatable to more elaborate preclinical candidates without requiring building block re-validation [2].

Application
Selection Property
Validation Focus
Neuraminidase inhibitor lead optimization
4-hydroxy-5-oxo substitution pattern providing hydrogen-bonding vectors
Structure-based design compatibility and patent alignment
Parallel antiviral library synthesis
Multi-vector orthogonal derivatization capacity (4 functional groups)
Diversity achievement from a single building block procurement
Cyclopentane API route scouting
Conjugated enone thermodynamic bias for regioselective reductions
Step-count and cost reduction potential in scaled synthesis
Academic–industry influenza antiviral collaboration
Patent-defined IP context and structural complexity
Material transfer and freedom-to-operate assessments, research translatability
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